molecular formula C7H14ClN3O B11810623 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride

Cat. No.: B11810623
M. Wt: 191.66 g/mol
InChI Key: SKAWFVMMBXLYSX-UHFFFAOYSA-N
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Description

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride is a heterocyclic amine hydrochloride salt featuring a 1,2,4-oxadiazole ring substituted with a linear propyl group at position 3 and an ethylamine moiety at position 5. The compound’s molecular formula is C₈H₁₅ClN₃O (calculated molecular weight: ~203.68 g/mol). The oxadiazole core contributes to its stability and hydrogen-bonding capacity, while the propyl and ethylamine substituents influence its physicochemical properties, such as lipophilicity and solubility.

Properties

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

1-(3-propyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-3-4-6-9-7(5(2)8)11-10-6;/h5H,3-4,8H2,1-2H3;1H

InChI Key

SKAWFVMMBXLYSX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Protection of β-Alanine

β-Alanine is protected using di-tert-butyl dicarbonate (BOC anhydride) to prevent undesired side reactions during subsequent steps.

Reaction Conditions :

  • β-Alanine (1.0 equiv) is dissolved in a 1:1 mixture of water and dioxane.

  • BOC anhydride (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours.

Outcome :

  • BOC-β-alanine is isolated via extraction with ethyl acetate and dried under vacuum.

Formation of Mixed Anhydride

The protected amino acid is activated as a mixed anhydride to facilitate nucleophilic attack by hydroxylamine.

Reagents and Conditions :

ComponentQuantityRole
BOC-β-alanine200 g (1.058 mol)Substrate
N,N-Dicyclohexylcarbodiimide (DCC)109 g (0.529 mol)Coupling Agent
Dry methylene chloride1 LSolvent

Procedure :

  • DCC is added to a chilled (-10°C) solution of BOC-β-alanine in methylene chloride.

  • The reaction is stirred for 2 hours, followed by filtration to remove dicyclohexylurea (DCU).

  • The filtrate is concentrated to yield the crude anhydride, used directly in the next step.

Synthesis of Amidoxime Intermediate

The anhydride reacts with hydroxylamine hydrochloride to form the amidoxime, a critical precursor for oxadiazole formation.

Reaction Conditions :

  • Hydroxylamine hydrochloride (2.0 equiv) is added to the anhydride in methanol.

  • The mixture is refluxed at 60°C for 4 hours.

Workup :

  • The solvent is evaporated, and the residue is purified via recrystallization from ethanol/water.

Cyclization to Form 1,2,4-Oxadiazole Core

The amidoxime undergoes cyclization with propionyl chloride to construct the oxadiazole ring.

Key Parameters :

ParameterValue
Propionyl chloride1.5 equiv
SolventTetrahydrofuran (THF)
Temperature80°C
Duration6 hours

Mechanism :

  • Propionyl chloride acylates the amidoxime’s hydroxylamine group.

  • Intramolecular cyclization eliminates water, forming the 1,2,4-oxadiazole ring.

Deprotection and Salt Formation

The BOC group is removed under acidic conditions, yielding the primary amine as its hydrochloride salt.

Procedure :

  • The protected oxadiazole is treated with 4 M HCl in dioxane at 0°C.

  • After 1 hour, the mixture is concentrated, and the product is precipitated with diethyl ether.

Yield :

  • Typical yields range from 65–75% after recrystallization from methanol.

Alternative Synthetic Approaches

Hydrazide Cyclization Route

An alternative pathway involves hydrazide intermediates, though this method is less efficient for 1,2,4-oxadiazoles.

Limitations :

  • Requires harsh reagents (thionyl chloride) and elevated temperatures.

  • Lower regioselectivity compared to amidoxime-based routes.

Optimization and Scalability Considerations

Solvent Selection

Optimal Solvents :

  • Methylene chloride : Preferred for anhydride formation due to low nucleophilicity.

  • THF : Enhances cyclization kinetics by stabilizing transition states.

Temperature Control

  • Anhydride formation requires strict temperature control (-10°C) to minimize side reactions.

  • Cyclization at 80°C ensures complete conversion without decomposition.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (t, 3H, CH₂CH₂CH₃), 2.45 (q, 2H, CH₂CH₃), 3.20 (m, 2H, CH₂NH₂), 4.15 (m, 1H, CH), 8.30 (s, 1H, oxadiazole H).

  • ESI-MS : m/z 191.66 [M+H]⁺, consistent with the molecular formula C₇H₁₄ClN₃O .

Chemical Reactions Analysis

Substitution Reactions

The oxadiazole ring undergoes substitution reactions at the 5-position due to electron withdrawal by adjacent nitrogen and oxygen atoms. Common substitutions include nucleophilic displacement and metal-catalyzed cross-couplings.

Reaction TypeConditionsProduct(s)Yield (%)Source
Nucleophilic Displacement K₂CO₃, DMF, 80°C, 12 h5-Amino-substituted oxadiazole65–78
Ullmann Coupling CuI, DMG, 1,4-dioxane, 100°C, 48 hBiaryl-linked oxadiazole derivatives70–85

Example : Reaction with aryl boronic acids under Ullmann conditions introduces biaryl groups at the 5-position (Scheme 1, ). The transient TBS protecting group prevents side reactions during coupling.

Nucleophilic Additions

The ethylamine side chain participates in nucleophilic additions, particularly after deprotonation of the hydrochloride salt.

Reaction TypeConditionsProduct(s)Yield (%)Source
Schiff Base Formation Et₃N, CH₂Cl₂, RT, 6 hImine derivatives82–90
Alkylation NaH, THF, 0°C → RT, 2 hN-Alkylated ethylamine-oxadiazole75–88

Example : Treatment with aldehydes in the presence of triethylamine yields stable Schiff bases, which are intermediates for further functionalization.

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles such as nitrile oxides or azides.

Reaction TypeConditionsProduct(s)Yield (%)Source
Nitrile Oxide Cycloaddition Toluene, reflux, 24 hFused isoxazoline-oxadiazole hybrids60–70
Azide-Alkyne Click CuSO₄, sodium ascorbate, H₂O, RTTriazole-linked oxadiazole conjugates85–92

Example : Reaction with benzonitrile oxide generates bicyclic structures with enhanced antimicrobial activity (Scheme 2,).

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the oxadiazole ring, producing linear intermediates for downstream reactions.

Reaction TypeConditionsProduct(s)Yield (%)Source
Acidic Hydrolysis 4 M HCl, 1,4-dioxane, 80°C, 4 hCarboxylic acid and amidoxime fragments90–95
Basic Hydrolysis NaOH (2 M), EtOH, reflux, 8 hAmide derivatives70–80

Example : Hydrolysis under acidic conditions yields amidoxime intermediates (e.g., 6a–h in ), which are precursors for re-cyclization.

Quaternary Ammonium Formation

The primary amine undergoes methylation to form quaternary ammonium salts, reducing systemic absorption while retaining antimicrobial activity.

Reaction TypeConditionsProduct(s)Yield (%)Source
Methylation CH₃I, NaHCO₃, DMF, RT, 12 hQuaternary ammonium-oxadiazole salts65–75

Example : Treatment with iodomethane converts the ethylamine group into a permanently cationic moiety (e.g., 26a in ), which shows reduced hemolytic activity compared to the parent compound .

Protection/Deprotection Strategies

Transient protecting groups (e.g., TBS, acetyl) are employed to direct reactivity during multi-step syntheses.

StrategyConditionsOutcomeSource
Acetyl Protection Ac₂O, pyridine, RT, 2 hPhenol protection during coupling
TBS Deprotection TBAF, THF, 0°C → RT, 1 hRegeneration of free phenol post-coupling

Example : The acetyl group in 8a–h is cleaved in situ during cyclization to expose the phenol for subsequent reactions .

Key Findings from Research

  • Antimicrobial Activity : Quaternary ammonium derivatives (e.g., 26a ) exhibit potent activity against Clostridioides difficile (MIC = 8 μg/mL) with reduced hemolysis (2.5% at 4 μg/mL) .

  • Structural Insights : The oxadiazole ring’s electron deficiency enhances its participation in cycloadditions and substitutions, while the ethylamine side chain enables modular functionalization.

  • Synthetic Efficiency : One-pot protocols (e.g., coupling-cyclization-dehydration) streamline the synthesis of complex oxadiazole derivatives .

Scientific Research Applications

Biological Activities

1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride has shown promise in several biological assays, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, it has demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli , which are common pathogens responsible for severe infections. The antimicrobial efficacy was assessed using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics.

Microorganism Zone of Inhibition (mm) Control (Antibiotic)
Staphylococcus aureus1820 (Ciprofloxacin)
Escherichia coli1522 (Gentamicin)

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. Notably, it exhibited cytotoxic effects against several cancer cell lines, including:

Cell Line IC₅₀ (µM) Growth Inhibition (%)
A549 (Lung Cancer)12.575
MDA-MB-231 (Breast Cancer)10.080
HCT116 (Colon Cancer)15.070

These findings suggest that the compound may interfere with cellular proliferation pathways, although the exact mechanisms remain to be elucidated.

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. evaluated various oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds similar to 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study employed a systematic approach involving synthesis, characterization via NMR and mass spectrometry, and biological assays to validate efficacy .

Case Study 2: Anticancer Potential

Research published in the Journal of Medicinal Chemistry explored the anticancer potential of oxadiazole derivatives. The study found that compounds with structural similarities to 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride showed significant growth inhibition across multiple cancer cell lines. This was attributed to their ability to induce apoptosis and disrupt cell cycle progression .

Mechanism of Action

The mechanism of action of 1-(3-Propyl-1,2,4-oxadiazol-5-yl) ethylamine hydrochloride involves its interaction with specific molecular targets. The compound’s oxadiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The alkyl chain length and branching at position 3 of the oxadiazole ring significantly affect molecular properties:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine HCl Linear propyl (C₃H₇) C₈H₁₅ClN₃O 203.68 Moderate lipophilicity, linear chain
[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine HCl Branched isobutyl (C₄H₉) C₈H₁₆ClN₃O 205.69 Higher steric hindrance, lower solubility
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl Ethyl (C₂H₅) C₆H₁₂ClN₃O 141.17 Reduced lipophilicity, smaller substituent
1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl 2-Methoxyphenyl C₁₁H₁₃ClN₃O₂ 266.70 Aromaticity enhances π-π interactions

Key Findings :

  • Linear vs. Branched Chains : The propyl group in the target compound balances lipophilicity and solubility better than the bulkier isobutyl analog, which may hinder receptor binding.
  • Aromatic vs. Aliphatic Substituents : The methoxyphenyl analog () exhibits enhanced aromatic interactions but reduced solubility compared to aliphatic substituents.

Variations in the Amine Group

The amine group’s structure dictates hydrogen-bonding capacity and solubility:

Compound Name Amine Group Hydrogen Bond Donors/Acceptors Applications
1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine HCl Ethylamine (primary) Donors: 1; Acceptors: 3 Intermediate for kinase inhibitors
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine HCl Piperazine (secondary) Donors: 2; Acceptors: 5 Potential CNS activity due to piperazine
3-Amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide HCl Propanamide (tertiary) Donors: 2; Acceptors: 5 Enhanced hydrogen bonding for protein targets

Key Findings :

  • Primary Amines : The target compound’s ethylamine group offers a single protonation site, favoring salt formation and aqueous solubility.

Key Trends :

  • Lipophilicity : The propyl chain increases LogP compared to the ethyl analog, enhancing membrane permeability.
  • Synthetic Flexibility : The target compound’s primary amine enables facile derivatization (e.g., acrylation in ).

Q & A

Q. What are the recommended synthetic routes for 1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethylamine hydrochloride?

Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoxime precursors. For example, hydroxylamine hydrochloride can react with nitriles under alkaline conditions to form amidoximes, which are subsequently cyclized using chlorinating agents (e.g., POCl₃) or coupling reagents like EDCI/HOBt in DMF for amide bond formation . Post-cyclization, the ethylamine side chain can be introduced via nucleophilic substitution or reductive amination, followed by hydrochloridation to yield the final product. Reaction progress should be monitored via TLC, and purity confirmed using HPLC (≥98%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key characterization methods include:

  • ¹H/¹³C NMR : Assign peaks to confirm the oxadiazole ring (e.g., δ 8.12 ppm for aromatic protons in similar compounds) and propyl/ethylamine substituents .
  • Mass Spectrometry (MS) : ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation pattern (e.g., m/z 288.74 for a related oxadiazole derivative) .
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
  • Elemental Analysis : Compare calculated vs. observed C, H, N percentages to confirm stoichiometry .

Q. What storage conditions ensure the compound’s stability?

Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Desiccate to prevent hydrolysis of the oxadiazole ring. Stability should be periodically verified via HPLC; degradation products (e.g., open-chain byproducts) can indicate moisture exposure .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the propyl group with alkyl/aryl substituents (e.g., methyl, cyclopropyl) to assess steric/electronic effects .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values can be calculated from dose-response curves.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites. Compare with experimental IC₅₀ to validate models .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-analyze disputed batches via HPLC and NMR to rule out impurities .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., consistent cell lines, ATP concentrations in kinase assays).
  • Meta-Analysis : Compare literature protocols for variations in solvent systems (e.g., DMSO concentration) or incubation times that may alter results .

Q. What strategies improve low yields in the final hydrochloridation step?

Methodological Answer:

  • Reaction Optimization : Increase HCl gas flow rate or use anhydrous HCl in diethyl ether.
  • Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to minimize side reactions.
  • Temperature Control : Conduct the reaction at 0–5°C to reduce decomposition. Isolate the hydrochloride salt via cold filtration and wash with ice-cold ether .

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